![molecular formula C18H18N4O4S2 B2821439 3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034382-07-3](/img/structure/B2821439.png)

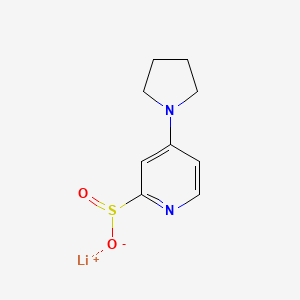

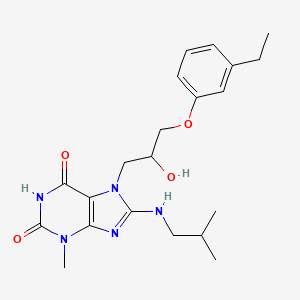

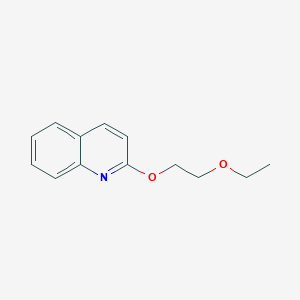

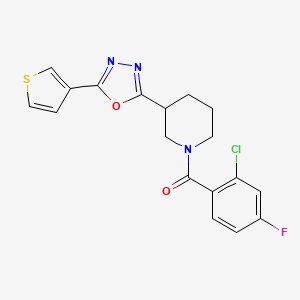

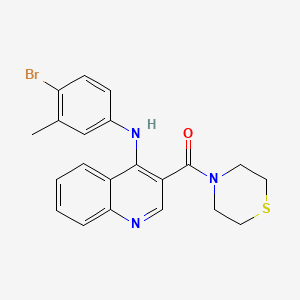

3-(1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a benzofuran, a piperidine, a thieno[3,2-d][1,2,3]triazin-4(3H)-one, and a sulfonyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, benzofuran derivatives generally have a molecular weight of around 120.1485 .Applications De Recherche Scientifique

Antifungal and Antimicrobial Activities

A study highlights the novel combination of 1,2,3-triazoles, piperidines, and thieno pyridine rings, emphasizing their moderate to good antifungal activity against species such as Aspergillus flavus, Aspergillus niger, and Cryptococcus neoformans Darandale et al., 2013. This suggests potential applications in developing antifungal agents. Another study focused on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, highlighting their effectiveness against various microorganisms Bektaş et al., 2007, which further underlines the compound's relevance in antimicrobial research.

Inhibition of Human Carbonic Anhydrase Isozymes

The inhibition of human carbonic anhydrase isozymes, particularly those associated with tumor growth, was studied, revealing that compounds with similar structural motifs show low nanomolar inhibitory activity Alafeefy et al., 2015. This points towards potential applications in cancer therapy by targeting tumor-associated isozymes.

Novel Heterocycles and Macrocycles Synthesis

Research into the Rh(II)-catalyzed decomposition of N-Sulfonyl-1,2,3-triazoles has led to the development of novel heterocycles and macrocycles Ibanez et al., 2019. This synthetic approach could be utilized in the design and synthesis of new drugs, demonstrating the compound's utility in pharmaceutical chemistry.

Antioxidant, Enzyme Inhibition, and Antibacterial Activities

Compounds incorporating 1,3,5-triazine structural motifs have shown antioxidant properties and inhibition of enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase Lolak et al., 2020. These activities suggest potential therapeutic applications in diseases related to oxidative stress and enzyme dysregulation.

Vasodilatory Properties

A study on pyrimidine and triazine 3-oxide sulfates has shown that these compounds act as hypotensives through direct vasodilation Mccall et al., 1983, indicating potential uses in cardiovascular disease treatment.

Propriétés

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c23-18-17-15(6-10-27-17)19-20-22(18)13-3-7-21(8-4-13)28(24,25)14-1-2-16-12(11-14)5-9-26-16/h1-2,6,10-11,13H,3-5,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCUROZVLPNPXFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,4R)-2-(Acetylamino)bicyclo[2.2.1]hepta-5-ene-2-carboxylic acid methyl ester](/img/structure/B2821356.png)

![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(cyclopentyloxy)pyridin-4-yl)methanone](/img/structure/B2821357.png)

![2H-[1]Benzopyrano[4,3-c]pyridazin-3(5H)-one](/img/structure/B2821358.png)

![3-(4-Chlorophenyl)-2-[(2-chlorophenyl)sulfanyl]quinoline](/img/structure/B2821369.png)

![[(2R)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2821370.png)

![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]but-2-ynamide](/img/structure/B2821373.png)